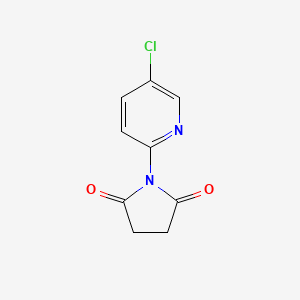
1-(5-Chloropyridin-2-yl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloropyridin-2-yl)pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine ring fused with a pyridine ring substituted with a chlorine atom. This compound is of significant interest due to its versatile applications in medicinal chemistry and its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloropyridin-2-yl)pyrrolidine-2,5-dione typically involves the reaction of 5-chloropyridine-2-carboxylic acid with pyrrolidine-2,5-dione under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Chloropyridin-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyrrolidine-2,5-dione derivatives.
Aplicaciones Científicas De Investigación
1-(5-Chloropyridin-2-yl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloropyridin-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Pyrrolidine-2,5-dione: Shares the pyrrolidine-2,5-dione core but lacks the chloropyridine moiety.
5-Chloropyridine-2-carboxylic acid: Contains the chloropyridine ring but lacks the pyrrolidine-2,5-dione structure.
Uniqueness: 1-(5-Chloropyridin-2-yl)pyrrolidine-2,5-dione is unique due to the combination of the chloropyridine and pyrrolidine-2,5-dione moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets that are not possible with the individual components alone.
Propiedades
Número CAS |
189579-21-3 |
|---|---|
Fórmula molecular |
C9H7ClN2O2 |
Peso molecular |
210.62 g/mol |
Nombre IUPAC |
1-(5-chloropyridin-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-1-2-7(11-5-6)12-8(13)3-4-9(12)14/h1-2,5H,3-4H2 |
Clave InChI |
NBEJVUIWOCLHLY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)C2=NC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


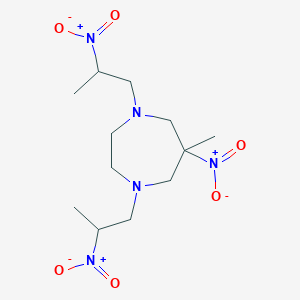
![2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran](/img/structure/B12551116.png)
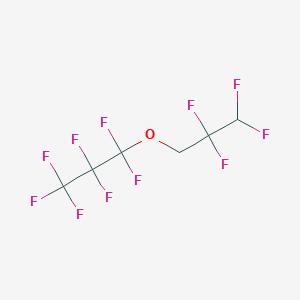
![15-methyl-12-methylsulfanyl-16-phenyl-8-oxa-15,16-diazatetracyclo[9.7.0.02,7.014,18]octadeca-1(18),2,4,6,11,13-hexaen-17-one](/img/structure/B12551130.png)
![Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy-](/img/structure/B12551137.png)
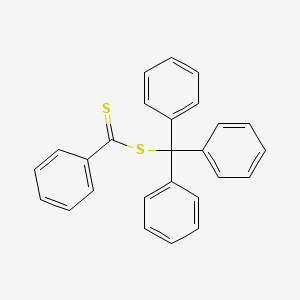

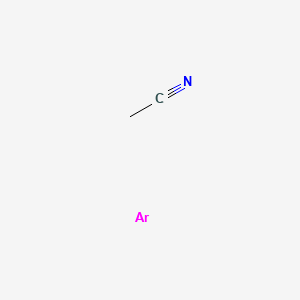
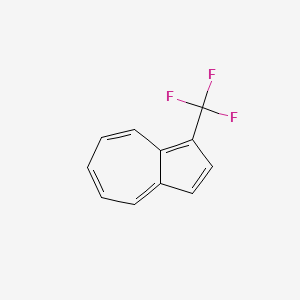

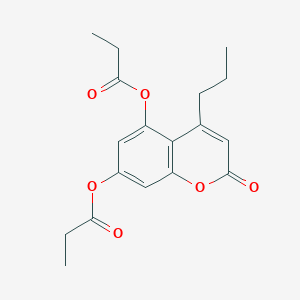
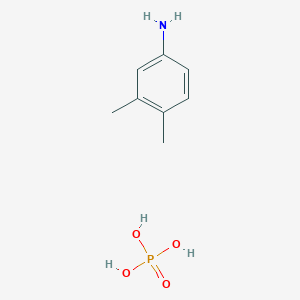
![1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B12551184.png)

